8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium, 3,3-diethyl-9,17-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide is a complex organic compound characterized by its unique molecular structure that incorporates various functional groups including aminium, silane, and dioxo groups. This compound is classified under quaternary ammonium compounds due to the presence of a positively charged nitrogen atom. Its molecular formula is with a molecular weight of approximately .
The synthesis of 8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium involves several steps that typically start with the preparation of intermediate compounds. The process includes:
The synthesis methods are optimized for industrial production, focusing on maximizing yield while minimizing costs and reaction times.
The molecular structure of 8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium can be represented using various chemical notation systems:
InChI=1S/C32H70N2O4Si2.2HI/c1-11-39(12-2,13-3)29-33(7,8)25-27-37-31(35)23-21-19-17-18-20-22-24-32(36)38-28-26-34(9,10)30-40(14-4,15-5)16-6;;/h11-30H2,1-10H3;2*1H/q+2;;/p-2
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C[Si](CC)(CC)CC.[I-].[I-]
These notations indicate a complex arrangement of atoms that contribute to its chemical properties and reactivity .
8,18-Dioxa-5-azonia-3-silaeicosan can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in various fields.
The mechanism of action for 8,18-Dioxa-5-azonia-3-silaeicosan involves its interaction with biological molecules. The positively charged nitrogen atom allows it to interact with negatively charged sites on biomolecules, potentially influencing biochemical pathways such as enzyme activity and molecular signaling . The specific interactions depend on the context in which the compound is used.
The physical and chemical properties of 8,18-Dioxa-5-azonia include:
Property | Value |
---|---|
Molecular Formula | C32H70I2N2O4Si2 |
Molecular Weight | 856.9 g/mol |
Appearance | Typically a solid or liquid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties play a crucial role in determining the compound's behavior in different environments and its suitability for various applications .
8,18-Dioxa-5-azonia has significant scientific uses across multiple disciplines:
This compound's versatility highlights its importance in both research and practical applications across various scientific fields.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3